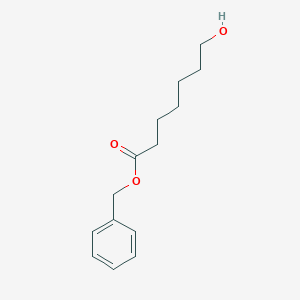
Benzyl 7-hydroxyheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 7-hydroxyheptanoate is a chemical compound that belongs to the class of esters. It is a colorless liquid with a fruity odor and is primarily used in the fragrance and flavor industry. However, recent research has shown that it has potential applications in the field of medicine and biochemistry.
Aplicaciones Científicas De Investigación
Benzyl 7-hydroxyheptanoate has been found to have potential applications in the field of medicine and biochemistry. Research has shown that it has antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. It has also been found to have antioxidant properties, which can be useful in the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of Benzyl 7-hydroxyheptanoate is not fully understood. However, it is believed to exert its antibacterial and antifungal effects by disrupting the cell membrane of microorganisms. It also acts as a free radical scavenger, which helps to reduce oxidative stress in cells.
Efectos Bioquímicos Y Fisiológicos
Benzyl 7-hydroxyheptanoate has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. It also has a protective effect on the liver, which can be useful in the treatment of liver-related diseases. Additionally, it has been found to have a positive effect on glucose metabolism, which can be useful in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Benzyl 7-hydroxyheptanoate in lab experiments is its low toxicity. It is also relatively easy to synthesize and purify, making it a cost-effective compound to work with. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on Benzyl 7-hydroxyheptanoate. One area of interest is its potential use as an antimicrobial agent. Further research is needed to determine its efficacy against a wider range of microorganisms and to understand its mechanism of action. Another area of interest is its potential use in the treatment of oxidative stress-related diseases. More research is needed to determine its effectiveness in animal and human models. Finally, research on its potential use in the treatment of diabetes is an area of interest, as it has been found to have a positive effect on glucose metabolism.
Métodos De Síntesis
Benzyl 7-hydroxyheptanoate can be synthesized through the esterification of 7-hydroxyheptanoic acid with benzyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation to obtain the pure compound.
Propiedades
Número CAS |
59379-00-9 |
|---|---|
Nombre del producto |
Benzyl 7-hydroxyheptanoate |
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
benzyl 7-hydroxyheptanoate |
InChI |
InChI=1S/C14H20O3/c15-11-7-2-1-6-10-14(16)17-12-13-8-4-3-5-9-13/h3-5,8-9,15H,1-2,6-7,10-12H2 |
Clave InChI |
QOHOZLMRQAWMDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCO |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CCCCCCO |
Sinónimos |
Benzyl 7-Hydroxyheptanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrazino[1,2-b:4,5-b']bis(indazole)-7,14-dione](/img/structure/B156311.png)
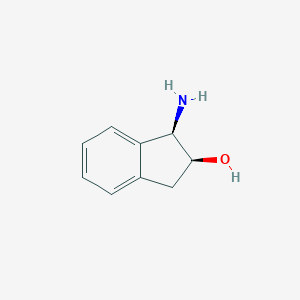
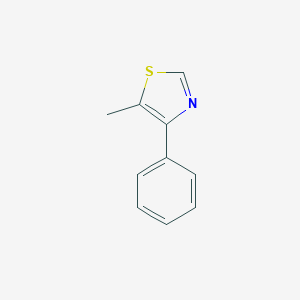
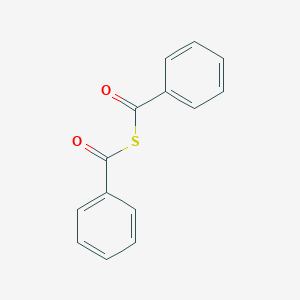
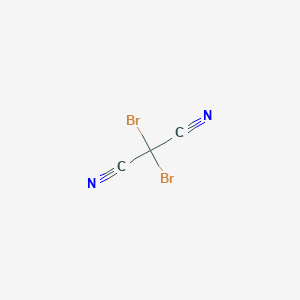
![(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B156321.png)
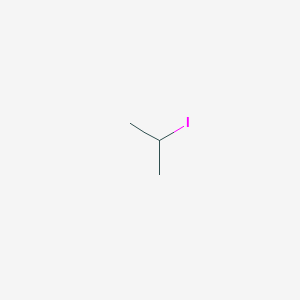
![1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B156325.png)
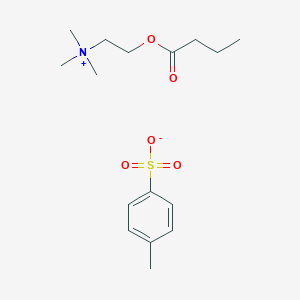
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B156327.png)
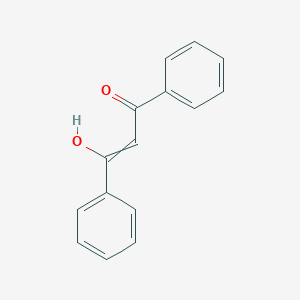
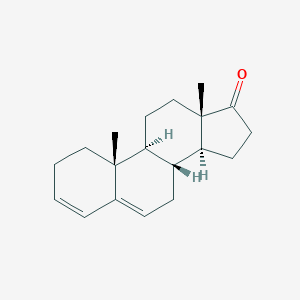
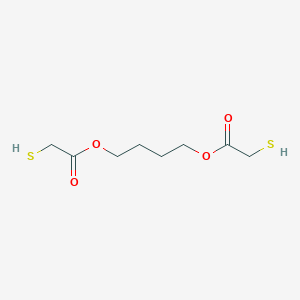
![Thulium chloride heptahydrate [MI]](/img/structure/B156337.png)